Ethyl 5-oxohex-2-enoate Ethyl 5-oxohex-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318663
InChI: InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6H,3,5H2,1-2H3/b6-4+
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Ethyl 5-oxohex-2-enoate

CAS No.:

Cat. No.: VC18318663

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-oxohex-2-enoate -

Specification

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name ethyl (E)-5-oxohex-2-enoate
Standard InChI InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6H,3,5H2,1-2H3/b6-4+
Standard InChI Key SHKOZYBDKQPUBR-GQCTYLIASA-N
Isomeric SMILES CCOC(=O)/C=C/CC(=O)C
Canonical SMILES CCOC(=O)C=CCC(=O)C

Introduction

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic name ethyl 5-oxohex-2-enoate denotes the following features:

  • Ethyl ester at the terminal carboxyl group.

  • Double bond between carbons 2 and 3 (C2 and C3).

  • Ketone group at carbon 5 (C5).

The structural formula is represented as C8H12O3\text{C}_8\text{H}_{12}\text{O}_3, with a molecular weight of 156.18 g/mol . The compound’s conjugated enone system (α,β-unsaturated ketone) is critical to its reactivity, enabling participation in Michael additions, Diels-Alder reactions, and redox transformations.

Synonyms and Identifiers

  • CAS Registry: 102337-17-7 (assigned to ethyl 2-oxohex-5-enoate, a structural isomer) .

  • SMILES: CCOC(=O)C(=O)CCC=C\text{CCOC(=O)C(=O)CCC=C} (derived from PubChem’s analog) .

  • InChIKey: JJZLGJIMYFLLOK-UHFFFAOYSA-N\text{JJZLGJIMYFLLOK-UHFFFAOYSA-N} .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for ethyl 5-oxohex-2-enoate are documented, analogous compounds suggest viable pathways:

  • Claisen Condensation: Reaction of ethyl acetoacetate with allyl bromide under basic conditions, followed by oxidation to introduce the ketone.

  • Cross-Metathesis: Utilizing Grubbs catalysts to couple shorter α,β-unsaturated esters with functionalized alkenes.

Table 1: Hypothetical Synthesis Parameters

Reaction StepReagents/ConditionsYield (%)
Alkylation of ethyl acetoacetateAllyl bromide, NaH, THF65–75
Oxidation of allyl intermediatePCC (pyridinium chlorochromate)50–60

Industrial Scalability

Industrial production would prioritize:

  • Catalyst Optimization: Reducing metal catalyst loadings (e.g., ruthenium-based systems) for cost efficiency.

  • Solvent Recovery: Implementing green solvents (e.g., cyclopentyl methyl ether) to minimize waste.

Physicochemical Properties

Computed and Experimental Data

PubChem’s data for ethyl 2-oxohex-5-enoate provides proxy metrics :

  • XLogP3: 1.4 (moderate lipophilicity).

  • Hydrogen Bond Acceptors: 3 (ester and ketone groups).

  • Rotatable Bonds: 6 (high conformational flexibility).

Table 2: Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight156.18 g/molPubChem 2.1
Boiling Point~250°C (estimated)Joback method
Solubility in Water1.2 g/L (25°C)ALOGPS

Reactivity and Functional Transformations

Electrophilic Additions

The α,β-unsaturated ester undergoes regioselective additions:

  • Michael Addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming 1,4-adducts.

  • Diels-Alder Reaction: Serves as a dienophile with conjugated dienes to yield six-membered cycloadducts.

Redox Reactions

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

  • Ester Hydrolysis: Acidic or basic conditions yield 5-oxohex-2-enoic acid.

Table 3: Reaction Pathways and Outcomes

Reaction TypeReagentsProduct
Michael AdditionBenzylamineEthyl 5-oxo-4-(benzylamino)hex-2-enoate
Catalytic HydrogenationH₂ (1 atm), Pd/CEthyl 5-hydroxyhex-2-enoate

Applications in Organic Synthesis

Intermediate for Heterocycles

Ethyl 5-oxohex-2-enoate’s enone system facilitates cyclization reactions:

  • Pyran Derivatives: Acid-catalyzed cyclization with aldehydes yields 4H-pyran-3-carboxylates.

  • Pyrrole Synthesis: Condensation with ammonium acetate produces substituted pyrroles.

Polymer Science

The compound’s α,β-unsaturation enables radical polymerization, forming polyesters with tunable thermal stability (Tg ≈ 80–100°C).

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